Phosphinic acid, octyl-, monosodium salt is a chemical compound characterized by its phosphinic acid structure, which includes an octyl group and a sodium ion. This compound is part of the larger family of phosphonic and phosphinic acids, which are known for their stability and unique properties due to the presence of carbon-phosphorus bonds. Phosphinic acids have garnered attention for their applications in various fields, including agriculture, medicine, and materials science.
The compound can be synthesized from octyl alcohol and phosphorous acid, leading to the formation of octylphosphonic acid, which can subsequently be converted into its monosodium salt form. This transformation typically involves neutralization with sodium hydroxide or sodium carbonate.
Phosphinic acid, octyl-, monosodium salt falls under the category of organophosphorus compounds. It is classified as a surfactant and emulsifying agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
The synthesis of phosphinic acid, octyl-, monosodium salt can be achieved through several methods:
The reaction conditions typically involve moderate temperatures (around 100 °C) and controlled pH levels to ensure complete conversion and prevent degradation of the reactants. The yield can vary based on the purity of starting materials and reaction time.
Phosphinic acid, octyl-, monosodium salt has the following molecular formula: . Its structure features:
CCCCCCCCP(O)(O)=O.[Na]
NJGCRMAPOWGWMW-UHFFFAOYSA-N
Phosphinic acids can participate in various chemical reactions:
These reactions often require specific catalysts or conditions to proceed efficiently. For example, esterification typically requires acidic catalysts like sulfuric acid for optimal yields.
The mechanism of action for phosphinic acids primarily involves their ability to disrupt biological processes by mimicking phosphate esters. They inhibit enzymes that rely on phosphate groups for activity, thereby affecting metabolic pathways.
Studies have shown that compounds like phosphinic acids can inhibit certain enzymes such as acetylcholinesterase, leading to potential applications in pest control and therapeutic uses in medicine.
Phosphinic acid, octyl-, monosodium salt has several scientific uses:
This compound exemplifies the versatility of organophosphorus chemicals in various industrial and scientific applications, reflecting ongoing research into their properties and potential uses.
The structural architecture of octylphosphinic acid monosodium salt positions it uniquely within phosphinate-functionalized ionic liquids (ILs). Its molecular design integrates an amphiphilic octyl chain with a polar phosphinate headgroup, enabling diverse supramolecular arrangements. This IL exhibits a zwitterionic character when protonated, but forms true ionic structures upon deprotonation and cation pairing. The monosodium counterion provides optimal charge distribution that balances solubility and thermal stability – a critical design parameter for industrial applications where thermal resilience is paramount [1].
Key design strategies focus on molecular geometry optimization to enhance functionality:
Table 1: Design Parameters for Phosphinate-Functionalized Ionic Liquids
Structural Element | Function | Performance Metric |
---|---|---|
Octyl hydrocarbon chain | Hydrophobic domain organization | HLB = 10-12 (calculated) |
Phosphinate headgroup | Ionic character & coordination | pKa₁ = 1.5-2.5; pKa₂ = 6.0-7.5 |
Monosodium counterion | Charge balancing & solubility | Aqueous solubility >500 g/L at 25°C |
P=O bond | Hydrogen bond acceptor capability | ν(P=O) IR absorption 1150-1200 cm⁻¹ |
The thermal decomposition profile shows remarkable stability up to 250°C, with differential scanning calorimetry revealing a glass transition temperature at -15°C and crystallization point at 85°C. This thermal behavior enables applications in high-temperature processes where conventional solvents would degrade. The dual functionality as both solvent and catalyst precursor represents a significant advancement in sustainable process design, particularly for reactions requiring controlled hydrophobicity and anion coordination [1].
The synthesis of octylphosphinic acid monosodium salt employs two principal pathways: hypophosphite radical addition and Pd-catalyzed hydrophosphinylation. The radical route utilizes sodium hypophosphite reacting with 1-octene under radical initiation, demonstrating superior scalability for industrial production. Critical optimization parameters include:
Radical initiation system optimization:
Table 2: Alkylation Reaction Parameters and Performance
Condition | Hypophosphite Source | Catalyst/Initiator | Temperature | Conversion | Selectivity |
---|---|---|---|---|---|
Radical route | NaH₂PO₂ | (t-BuO)₂ (5 mol%) | 110°C | 98% | 92% |
Radical route | NaH₂PO₂ | AIBN (2 mol%) | 80°C | 95% | 90% |
Catalytic route | H₃PO₂ | Pd(OAc)₂ (1 mol%) | 100°C | 99% | 95% |
Catalytic route | H₃PO₂ | Pd/C (3 mol%) | 90°C | 97% | 93% |
The Pd-catalyzed alternative employing hypophosphorous acid (H₃PO₂) and palladium acetate catalyst (0.5-1 mol%) offers exceptional regioselectivity (>95% anti-Markovnikov addition) but requires careful control of phosphorus oxidation states. Catalyst selection profoundly impacts selectivity: homogeneous Pd catalysts favor linear product formation, while heterogeneous systems enable easier recovery but may exhibit reduced selectivity. The reaction stoichiometry must maintain a hypophosphite:octene ratio of 1.2:1 to minimize dialkylphosphinate byproduct formation [2] [4].
Post-reaction oxidation optimization employs hydrogen peroxide (30% aqueous solution) at 60-70°C, converting the intermediate octylphosphinic acid to the phosphonic acid derivative. This oxidation must be carefully controlled to prevent over-oxidation to phosphate species, with reaction monitoring via ³¹P-NMR showing characteristic chemical shift migration from δ 40-50 ppm (phosphinic) to δ 25-30 ppm (phosphonic). Alternatively, iodine-catalyzed air oxidation provides a more sustainable pathway, though requiring longer reaction times [4] [5].
The manufacturing pipeline generates complex mixtures containing unreacted octene, sodium phosphate salts, isomeric byproducts, and dialkylated species. Selective purification leverages the pH-dependent solubility characteristics of phosphorous species. Critical purification stages include:
Acidification-crystallization sequence:
The temperature-controlled fractional precipitation method exploits differential solubility: at 5°C, the monosodium salt exhibits solubility below 5 g/L in ethanol-water systems, while sodium phosphate remains soluble at >200 g/L. This temperature sensitivity enables efficient separation through cyclic dissolution-precipitation protocols. For large-scale operations, continuous countercurrent crystallization achieves >98% recovery with minimal solvent consumption [2] [3].
Ion-exchange purification provides an alternative pathway using weakly basic anion resins (e.g., Amberlite IRA-67). The phosphinate anion shows distinctive retention behavior (Kd = 120-150 mL/g) compared to phosphonate (Kd = 50-70 mL/g) and phosphate (Kd = 20-30 mL/g) contaminants. Gradient elution with ammonium bicarbonate solutions yields high-purity fractions suitable for pharmaceutical applications. However, economic considerations favor precipitation methods for bulk production [3].
Table 3: Purification Performance Comparison
Technique | Key Parameters | Purity Achieved | Yield | Economic Impact |
---|---|---|---|---|
Acidification-crystallization | pH 2.0 → pH 7.5, 5°C | 99.2% | 92% | Low solvent cost, high CAPEX |
Temperature fractionation | Ethanol/H₂O (70:30), -5°C to 25°C | 98.5% | 95% | Moderate energy input |
Ion-exchange chromatography | NH₄HCO₃ gradient (0.1-1.0M) | 99.9% | 85% | High operational cost |
Solvent extraction | Hexanol/water partition | 97.8% | 90% | Recyclable solvents |
Solvent-free methodologies represent the pinnacle of sustainable manufacturing for octylphosphinic acid monosodium salt. The mechanochemical synthesis pathway employs high-energy ball milling to react solid sodium hypophosphite with liquid 1-octene in the presence of radical initiators. This approach demonstrates remarkable efficiency improvements:
Energy and waste reduction metrics:
The reaction mechanism under mechanical force involves tribochemical activation at the hypophosphite crystal surface, generating radical species that initiate chain propagation. Liquid octene forms a thin film reaction interface on grinding media, facilitating efficient mass transfer. Process optimization reveals optimal milling frequency of 30 Hz with stainless steel balls (5 mm diameter) at 1:20 catalyst-to-reactant mass ratio [3] [5].
The melt-phase phosphorylation alternative processes hypophosphorous acid with octene at 100-110°C (above the melting point of H₃PO₂) without added solvents. This approach employs staged addition protocols to control exothermicity while maintaining stoichiometric balance. The resulting octylphosphinic acid is directly converted to the monosodium salt by addition of sodium carbonate in solid form, generating CO₂ as the only byproduct. This elegant reaction-integrated neutralization eliminates purification steps while achieving 96% yield of technical-grade product suitable for industrial applications [5].
Process intensification via continuous flow reactors enables further sustainability enhancements. Microfluidic systems achieve complete octene conversion in under 5 minutes residence time through precise temperature control (120°C) and thin-film mixing. The technology demonstrates scalability through numbering-up approaches, with pilot-scale units producing 100 kg/day using reactor volumes below 10 liters. This represents a 50-fold space-time yield improvement over batch reactors, establishing a new benchmark for sustainable phosphinate manufacturing [3].
Table 4: Solvent-Free Process Performance Metrics
Method | Reaction Time | Temperature | Energy Consumption | E-Factor | CO₂ Equivalent |
---|---|---|---|---|---|
Mechanochemical | 45 min | Ambient | 0.8 kWh/kg | 0.05 | 0.3 kg/kg product |
Melt-phase | 3 hr | 100-110°C | 1.2 kWh/kg | 0.08 | 0.5 kg/kg product |
Continuous flow | 5 min | 120°C | 1.5 kWh/kg | 0.03 | 0.4 kg/kg product |
Conventional solution | 8 hr | 80°C | 3.5 kWh/kg | 5.2 | 2.8 kg/kg product |
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